molecular formula C8H10O B018996 2,4,6-Octatrienal CAS No. 16326-86-6

2,4,6-Octatrienal

Cat. No. B018996
CAS RN: 16326-86-6
M. Wt: 122.16 g/mol
InChI Key: ZUZGMJKUENNLQL-ICDJNDDTSA-N
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Description

2,4,6-Octatrienal is a polyunsaturated fatty aldehyde that is octanal which has 3 double bonds at positions 2, 4, and 6 . The configuration of the double bonds is unknown. It is a medium-chain fatty aldehyde, a polyunsaturated fatty aldehyde, and an enal .


Synthesis Analysis

The synthesis of 2,4,6-Octatrienal involves sequential condensation reactions of acetaldehyde and 2-butenal . The products formed suggest that 2,4,6-Octatrienal forms via aromatization of highly reactive acyclic intermediate(s) formed via self-addition of 2-butenal .


Molecular Structure Analysis

The molecular formula of 2,4,6-Octatrienal is C8H10O . The InChI representation is InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ . The Canonical SMILES representation is CC=CC=CC=CC=O .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,6-Octatrienal is 122.16 g/mol . It has a density of 0.9±0.1 g/cm^3 . The boiling point is 215.0±9.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.1±3.0 kJ/mol . The flash point is 106.6±11.0 °C . The index of refraction is 1.481 . The molar refractivity is 39.5±0.3 cm^3 . It has 1 hydrogen bond acceptor and 3 freely rotating bonds .

Scientific Research Applications

Food Industry: Flavor Enhancement

Octatrienal: is significant in the food industry for its role in flavor enhancement. It has been identified as a key compound in the aroma of walnuts, contributing to their characteristic and pleasant scent . The compound is part of a binary mixture that intensifies the walnut character when increased in concentration, which could guide the breeding of new walnut cultivars with improved aroma .

Perfumery: Aroma Compound

In the perfumery industry, Octatrienal is utilized for its distinctive odor profile. It is known for imparting an oatmeal-like smell, which is leveraged in creating fragrances that evoke a sense of warmth and comfort .

Medicine: Therapeutic Applications

While specific therapeutic applications of Octatrienal in medicine are not directly cited, compounds like it are often explored for their biological activity. For example, related compounds have been studied for their role in activating PPARγ, which is a target for treating skin cancer .

Material Science: Chemical Analysis

Octatrienal: ’s molecular structure and mass spectrum are of interest in material science for chemical analysis and identification. Its mass spectrum data are used to understand its interactions and stability in various materials .

Environmental Applications: Sensory Analysis

The sensory properties of Octatrienal , such as its contribution to the aroma of natural products like walnuts, can be significant in environmental applications. Understanding these properties can help in the development of environmentally friendly products with desirable sensory attributes .

Agricultural Research: Crop Quality Improvement

In agricultural research, Octatrienal is studied for its impact on the quality of crops like walnuts. The compound’s concentration and ratio with other compounds can affect the overall aroma and, consequently, the consumer acceptance of agricultural products .

Nanotechnology: Food Science

Although not directly linked to Octatrienal , nanotechnology in food science often explores the encapsulation and delivery of flavor compounds to enhance food quality and stability. Compounds like Octatrienal could potentially be encapsulated to control their release in food products .

Analytical Chemistry: Compound Identification

Octatrienal: serves as a reference compound in analytical chemistry for the identification and quantification of volatile compounds in various samples. Its distinct mass spectrum assists in the accurate detection of similar compounds in complex mixtures .

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

(2E,4E,6E)-octa-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGMJKUENNLQL-ICDJNDDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031032
Record name 2,4,6-Octatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Octatrienal

CAS RN

17609-31-3
Record name 2,4,6-Octatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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